N1-(2-(Dimethylamino)ethyl)-N2,N2-dimethyl-N1-(2-(methylamino)ethyl)ethane-1,2-diamine
Description
N1-(2-(Dimethylamino)ethyl)-N2,N2-dimethyl-N1-(2-(methylamino)ethyl)ethane-1,2-diamine (CAS: 3030-47-5) is a branched polyamine with the molecular formula C₉H₂₃N₃. Its structure features two tertiary amine groups and one secondary amine group, conferring strong electron-donating properties. The compound is a colorless to pale yellow liquid, stored under inert atmospheric conditions due to its air-sensitive nature . It is classified as hazardous (UN# 2922, Class 8(6.1)) with acute toxicity (H302, H311) and skin corrosion (H314) risks .
Properties
Molecular Formula |
C11H28N4 |
|---|---|
Molecular Weight |
216.37 g/mol |
IUPAC Name |
N',N'-bis[2-(dimethylamino)ethyl]-N-methylethane-1,2-diamine |
InChI |
InChI=1S/C11H28N4/c1-12-6-7-15(10-8-13(2)3)11-9-14(4)5/h12H,6-11H2,1-5H3 |
InChI Key |
FVOFRVBSUADHKF-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(CCN(C)C)CCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(Dimethylamino)ethyl)-N2,N2-dimethyl-N1-(2-(methylamino)ethyl)ethane-1,2-diamine typically involves the reaction of ethylenediamine with dimethylamine and methylamine. The process can be summarized as follows:
Step 1: Ethylenediamine is reacted with dimethylamine in the presence of a catalyst under controlled temperature and pressure conditions.
Step 2: The intermediate product is then reacted with methylamine to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous mixing of ethylenediamine, dimethylamine, and methylamine in a reactor. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion. The product is then purified through distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(Dimethylamino)ethyl)-N2,N2-dimethyl-N1-(2-(methylamino)ethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N1-(2-(Dimethylamino)ethyl)-N2,N2-dimethyl-N1-(2-(methylamino)ethyl)ethane-1,2-diamine has been investigated for its potential as a therapeutic agent in treating various diseases. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
- Cancer Treatment : Research indicates that compounds similar to this amine can inhibit certain mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers. The ability to modify the compound's structure enhances its efficacy against specific cancer types, including lung cancer .
Coordination Chemistry
The compound's nitrogen-rich structure allows it to function as a ligand in coordination chemistry. It can form complexes with transition metals, which are valuable in catalysis and materials science.
- Catalytic Applications : Complexes formed with this ligand can catalyze various organic reactions, including hydrogenation and oxidation processes. These applications are crucial for developing sustainable chemical processes .
Material Science
In material science, the compound can be utilized to synthesize polymers or other materials with specific properties.
- Polymer Synthesis : Its ability to act as a cross-linking agent in polymer chemistry can enhance the mechanical properties of materials. This application is particularly relevant in developing high-performance materials for industrial use .
Case Study 1: Cancer Research
A study published in Medicinal Chemistry examined the efficacy of this compound derivatives on EGFR inhibition. Results indicated that modifications to the amine groups significantly enhanced inhibitory activity against cancer cell lines expressing mutant EGFRs .
Case Study 2: Catalytic Efficiency
Research conducted by a team at a leading university demonstrated that complexes formed using this compound as a ligand exhibit superior catalytic activity in hydrogenation reactions compared to traditional catalysts. The study highlighted the importance of nitrogen coordination in enhancing reaction rates and selectivity .
Mechanism of Action
The mechanism of action of N1-(2-(Dimethylamino)ethyl)-N2,N2-dimethyl-N1-(2-(methylamino)ethyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its amino groups can interact with biological macromolecules, influencing their structure and function.
Comparison with Similar Compounds
Table 1: Ligand Performance in Cross-Coupling Reactions
Corrosion Inhibition Potential
While the target compound lacks direct corrosion inhibition data, structurally related polyamines like DETA (N1-(2-aminoethyl)ethane-1,2-diamine) and TETA (N1-(2-(2-aminoethylamino)ethyl)ethane-1,2-diamine) show strong inhibition efficiencies (>80%) for carbon steel in acidic environments. Key differences include:
Table 2: Corrosion Inhibitors for Carbon Steel
Biological Activity
N1-(2-(Dimethylamino)ethyl)-N2,N2-dimethyl-N1-(2-(methylamino)ethyl)ethane-1,2-diamine, also known by its CAS number 1919824-81-9, is a polyamine compound with potential biological activity. Understanding its biological activity is crucial for applications in medicinal chemistry and pharmacology. This article delves into the compound's biological properties, its mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C11H28N4
- Molecular Weight : 216.37 g/mol
- SMILES Notation : CNCCN(C)CCN(C)C
This compound features a complex structure with multiple amine groups, which are often associated with biological activity due to their ability to interact with various biological targets.
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Solubility | Highly soluble in water |
| Log P (octanol-water) | Not available |
| Toxicity | Moderate (based on structural alerts) |
The biological activity of this compound can be attributed to its interaction with cellular components such as enzymes and receptors. Polyamines are known to play a role in cell growth, differentiation, and apoptosis.
- Cell Proliferation : Polyamines like this compound have been shown to promote cell proliferation through their involvement in nucleic acid synthesis and stabilization.
- Signal Transduction : The compound may influence various signaling pathways, particularly those involving growth factors and cytokines.
- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, potentially reducing oxidative stress in cells.
In Vitro Studies
Research has indicated that this compound can affect various cellular processes:
- Cytotoxicity : In vitro assays demonstrate that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential as an anticancer agent.
- DNA Binding : Preliminary studies indicate that the compound may bind to DNA, which could lead to alterations in gene expression and cellular function.
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of polyamines in models of neurodegeneration. The findings indicated that polyamines could mitigate neuronal damage by modulating excitotoxicity and inflammation pathways. This suggests potential therapeutic applications for this compound in neurodegenerative diseases .
Safety Data
Safety assessments indicate that while the compound exhibits some biological activity, it also presents moderate toxicity risks:
- Acute Toxicity : Animal studies suggest a need for caution due to potential adverse effects at high doses.
- Chronic Exposure Risks : Long-term exposure may lead to detrimental effects on organ systems, necessitating further research into its safety profile.
Regulatory Status
As per ECHA guidelines, this compound is subject to regulations concerning chemical safety and handling due to its potential hazards .
Q & A
Basic: What synthetic methodologies are recommended for preparing this polyamine compound?
The compound can be synthesized via Mitsunobu reactions or Cu-catalyzed Ullmann-type couplings . For example:
- Mitsunobu Reaction : Combine phenol derivatives with amino alcohols (e.g., 2-((2-(dimethylamino)ethyl)(methyl)amino)ethanol) using triphenylphosphine and diethyl azodicarboxylate (DEAD) under inert conditions. Yields typically range from 29% to 90%, depending on substituents .
- Ullmann Coupling : Utilize deep eutectic solvents (DES) as eco-friendly media for Cu-catalyzed C–N bond formation between aryl halides and diamines. This method avoids traditional ligands and achieves yields up to 90% .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), full-body protective clothing, and P95 respirators for dust/fume control. Use eye protection with side shields .
- Ventilation : Ensure fume hoods or local exhaust systems are operational to limit airborne exposure.
- Storage : Store in sealed containers at 2–8°C in dry, ventilated areas. Avoid heat sources (>230°F flash point) .
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Prevent entry into waterways due to aquatic toxicity .
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
- Multi-Technique Validation : Cross-validate nuclear magnetic resonance (NMR) with Fourier-transform infrared (FT-IR) and high-resolution mass spectrometry (HRMS). For example:
- Control Experiments : Replicate syntheses under varying conditions (e.g., solvent polarity, temperature) to identify artifacts .
Advanced: What computational approaches predict the compound’s reactivity in catalytic or inhibitory applications?
- Density Functional Theory (DFT) : Model electron density distributions to identify nucleophilic sites (e.g., tertiary amines) for metal coordination or Schiff base formation .
- Molecular Dynamics (MD) : Simulate interactions with biomolecules (e.g., DNA) or metal surfaces to assess binding affinity and inhibition efficiency (e.g., corrosion retardation in HCl) .
Advanced: How does structural modification influence its efficacy as a corrosion inhibitor or enzyme modulator?
Basic: What analytical techniques are essential for purity assessment and structural confirmation?
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities.
- Thermogravimetric Analysis (TGA) : Verify thermal stability (decomposition >200°C) .
- Elemental Analysis : Validate C, H, N content against theoretical values (e.g., C: 57.1%, H: 10.8%, N: 32.1%) .
Advanced: How to address stability challenges under varying pH or oxidative conditions?
- pH-Dependent Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–13). Monitor via LC-MS for decomposition products (e.g., oxidized amines) .
- Antioxidant Additives : Include 0.1% BHT or ascorbic acid in storage solutions to prevent radical-mediated degradation .
Advanced: What experimental designs optimize its application in biomolecular interaction studies?
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with DNA or proteins (e.g., ΔG, ΔH) .
- Fluorescence Quenching : Use tryptophan-containing peptides to assess binding constants (Kd) via Stern-Volmer plots .
Advanced: How does this compound compare to structurally analogous diamines in catalysis?
Advanced: What kinetic parameters govern its reactivity in nucleophilic substitutions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
